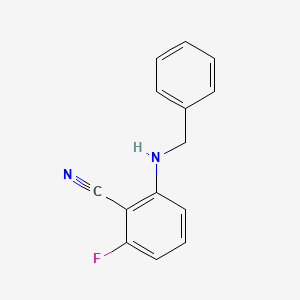

2-(Benzylamino)-6-fluorobenzonitrile

Übersicht

Beschreibung

2-(Benzylamino)-6-fluorobenzonitrile is a useful research compound. Its molecular formula is C14H11FN2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Benzylamino)-6-fluorobenzonitrile, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H12FN

- Molecular Weight : 227.25 g/mol

- CAS Number : 1155987-86-2

The compound features a benzylamino group attached to a fluorobenzonitrile moiety, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Target Interactions

- Receptor Binding : Studies suggest that compounds with similar structures can act as ligands for various receptors, influencing signal transduction pathways.

- Enzyme Inhibition : The nitrile group may participate in nucleophilic interactions, inhibiting enzyme activity critical in disease pathways.

Anticancer Properties

Research indicates that fluorinated compounds can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of benzonitrile have shown efficacy against various cancer cell lines by disrupting cellular proliferation pathways.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of fluorinated benzonitriles. Specifically, compounds similar to this compound have demonstrated the ability to mitigate amyloid-beta toxicity in neuronal cultures, suggesting a role in Alzheimer's disease treatment.

Case Studies and Research Findings

- Neuroprotection Against Amyloid Toxicity

- Anticancer Activity

- Inhibition of Enzymatic Activity

Comparative Analysis with Related Compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 2-(Benzylamino)-6-fluorobenzonitrile exhibits potential anticancer properties. It has been studied for its ability to inhibit specific oncogenic pathways associated with various cancers, including lymphoma and leukemia. For instance, compounds derived from this structure have been shown to inhibit the activity of EZH2, a histone methyltransferase implicated in cancer progression .

2. Neurological Disorders

The compound has also been explored for its neuroprotective effects. In studies involving Alzheimer's disease models, fluorinated compounds similar to this compound demonstrated improved blood-brain barrier (BBB) permeability and reduced amyloid-beta aggregation, suggesting a role in treating neurodegenerative diseases .

Biological Research Applications

1. Hsp90 Inhibition

The compound serves as a chemical probe in the study of heat shock protein 90 (Hsp90) complexes, which are critical in cancer biology. Inhibitors based on this structure have been utilized to explore tumor-specific onco-clients, facilitating the development of targeted cancer therapies .

2. Fluorinated Nanoparticles

Recent advancements have incorporated this compound into nanotechnology applications. Fluorinated nanoparticles decorated with this compound have shown promise in delivering therapeutic agents across the BBB, enhancing treatment efficacy for conditions like Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Anticancer Activity | Inhibition of EZH2 in lymphoma | Effective in reducing tumor growth in preclinical models |

| Neurological Disorders | Targeting amyloid-beta in Alzheimer's models | Improved BBB penetration and reduced aggregation observed |

| Hsp90 Inhibition | Probing Hsp90 complexes in tumors | Identification of novel onco-clients |

| Nanotechnology | Delivery systems for BBB penetration | Enhanced therapeutic efficacy observed |

Case Studies

Case Study 1: EZH2 Inhibition

In a study published in a leading journal, researchers synthesized derivatives of this compound to evaluate their inhibitory effects on EZH2 activity. The findings indicated significant inhibition of histone methylation in cancer cells expressing mutant EZH2 variants, suggesting potential therapeutic applications for hematological malignancies .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective properties of fluorinated compounds reported that derivatives of this compound effectively reduced amyloid plaque formation in transgenic mouse models of Alzheimer's disease. The results highlighted the importance of fluorine substitution in enhancing bioavailability across the BBB .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at the para-position to the nitrile group (C-6) may undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Heating with aqueous NaOH in the presence of a copper catalyst could replace fluorine with a hydroxyl group .

-

Amination : Reaction with ammonia or amines (e.g., pyrrolidine) under microwave irradiation may yield amino-substituted derivatives .

Hypothetical Reaction Conditions :

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Hydroxylation | NaOH, CuSO₄, 150°C | 2-(Benzylamino)-6-hydroxybenzonitrile |

| Amination | NH₃/MeOH, 100°C | 2-(Benzylamino)-6-aminobenzonitrile |

Cyanide Group Transformations

The nitrile group (-CN) is a versatile functional group that can participate in:

-

Hydrolysis : Acidic or basic hydrolysis could yield carboxylic acids (via amide intermediates) or primary amines (via reduction).

-

Cycloaddition Reactions : Participation in [2+3] cycloadditions with azides to form tetrazoles, as observed in nitrile-containing pharmaceuticals .

Example Pathway :

Benzylamine Functionalization

The benzylamino group (-NHCH₂C₆H₅) may undergo:

-

Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides to form secondary amines or amides .

-

Oxidation : Conversion to a nitroso or nitro group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

Key Considerations :

-

Steric hindrance from the benzyl group may slow reaction kinetics.

-

The electron-withdrawing nitrile and fluorine groups could activate the benzene ring toward electrophilic substitution at specific positions.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are plausible if halogenation occurs. For instance:

-

Bromination : Electrophilic bromination at the meta-position relative to the nitrile group could enable cross-coupling with aryl boronic acids .

Hypothetical Reaction :

Photochemical Reactivity

Fluorinated benzonitriles often exhibit unique photophysical properties. Potential applications include:

-

Fluorescent Probe Synthesis : Modifications to the benzylamino group could yield probes for bioimaging .

-

Photooxidation : UV light in the presence of O₂ might oxidize the amine to a nitro group .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., cytochrome P450) could lead to metabolic transformations such as:

-

N-Dealkylation : Cleavage of the benzyl group to form 2-amino-6-fluorobenzonitrile .

-

Hydroxylation : Addition of hydroxyl groups to the benzene ring .

Research Gaps and Future Directions :

-

Experimental validation of the above pathways is needed, particularly under controlled conditions.

-

Computational studies (e.g., DFT calculations) could predict regioselectivity and reaction energetics.

Eigenschaften

IUPAC Name |

2-(benzylamino)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOTUUJDQUDUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.